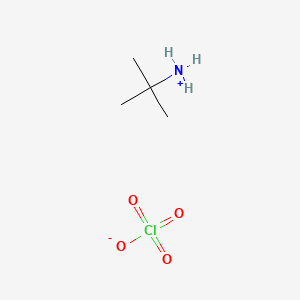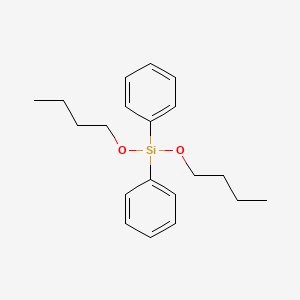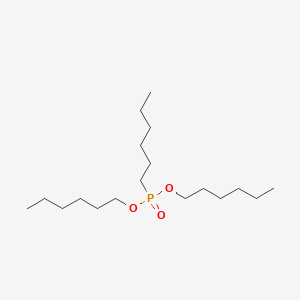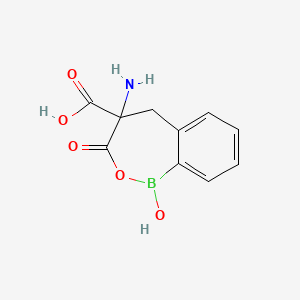
Phosphoramidic acid, 2,5-xylyl-, diethyl ester (8CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphoramidic acid, 2,5-xylyl-, diethyl ester (8CI) is a chemical compound with the molecular formula C12H20NO3P. It is a derivative of phosphoramidic acid, where the hydrogen atoms are replaced by 2,5-xylyl and diethyl ester groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphoramidic acid, 2,5-xylyl-, diethyl ester typically involves the reaction of phosphoramidic acid with 2,5-xylyl chloride and diethyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the final product .
Industrial Production Methods
In industrial settings, the production of phosphoramidic acid, 2,5-xylyl-, diethyl ester involves large-scale chemical reactors and automated processes to ensure consistent quality and efficiency. The raw materials are carefully measured and mixed in precise proportions, and the reaction is monitored using advanced analytical techniques to ensure the desired product is obtained. The final product is then purified using techniques such as distillation, crystallization, or chromatography to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphoramidic acid, 2,5-xylyl-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups, such as amines or thiols
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) or specific enzymes
Major Products Formed
The major products formed from these reactions include various phosphoric acid derivatives, alcohols, and substituted phosphoramidic acid esters, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Phosphoramidic acid, 2,5-xylyl-, diethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphorus-containing compounds.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including flame retardants and plasticizers
Wirkmechanismus
The mechanism of action of phosphoramidic acid, 2,5-xylyl-, diethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Phosphoramidic acid, 2,5-xylyl-, diethyl ester can be compared with other similar compounds, such as:
Phosphoramidic acid, diethyl ester: This compound lacks the 2,5-xylyl group and has different chemical properties and applications.
Phosphoric acid, 2,5-xylyl-, diethyl ester: This compound has a similar structure but differs in the oxidation state of the phosphorus atom.
Amidophosphoric acid derivatives: These compounds have variations in the substituents attached to the phosphorus atom, leading to differences in reactivity and applications
Eigenschaften
CAS-Nummer |
22846-97-5 |
|---|---|
Molekularformel |
C12H20NO3P |
Molekulargewicht |
257.27 g/mol |
IUPAC-Name |
N-diethoxyphosphoryl-2,5-dimethylaniline |
InChI |
InChI=1S/C12H20NO3P/c1-5-15-17(14,16-6-2)13-12-9-10(3)7-8-11(12)4/h7-9H,5-6H2,1-4H3,(H,13,14) |
InChI-Schlüssel |
ODAYIJXUKBMRIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(NC1=C(C=CC(=C1)C)C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,2-Dichloro-4-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14720108.png)


![N-[(3,3-dimethyl-2-bicyclo[2.2.1]heptanylidene)amino]-4-methylbenzenesulfonamide](/img/structure/B14720151.png)
![N-(7-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide](/img/structure/B14720159.png)



![6-[2-(3-Aminophenyl)ethyl]-5-(4-chlorophenyl)pyrimidine-2,4-diamine](/img/structure/B14720193.png)




